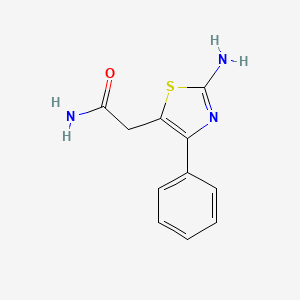

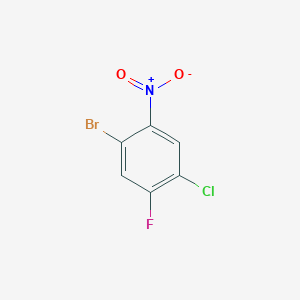

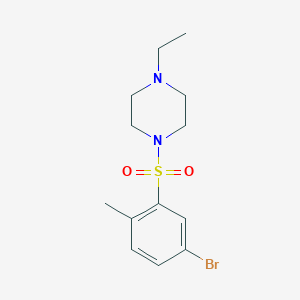

![molecular formula C8H10O2S B1439869 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol CAS No. 1265897-62-8](/img/structure/B1439869.png)

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol

Overview

Description

Synthesis Analysis

The synthesis of “6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol” involves the use of 2-thiopheneethanol, paraformaldehyde, and magnesium bromide. Specifically, 10.0 g of 2-thiopheneethanol, 5.9 g of paraformaldehyde, and 28.7 g of magnesium bromide were added to 780 mL of acetonitrile, and the resulting mixture was refluxed for 24 hours. The reaction product solution was then cooled to room temperature and concentrated by evaporation under reduced pressure.

Molecular Structure Analysis

The molecular structure of “6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol” is characterized by its molecular formula C7H8OS. The exact mass of the molecule is 184.01941529 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol” include its molecular weight of 140.20 g/mol, and its molecular formula of C7H8OS. The exact mass of the molecule is 184.01941529 g/mol .

Scientific Research Applications

Fluorescence Properties

- A series of thieno[3,2-c]pyrans, including derivatives of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol, were synthesized and studied for their fluorescence properties. These compounds showed substituent-dependent fluorescence, with some exhibiting high fluorescence quantum yields and large Stokes shifts, while others demonstrated aggregation-induced emission (AIE) (Sahu et al., 2014).

Synthesis of Heterocycles

- Research focused on using polyfunctional acetoacetates for synthesizing various heterocycles, including thieno[3,2-c]pyrans. These studies contribute to the development of methods for creating novel organic compounds with potential applications in various fields (Rodinovskaya et al., 2006).

Novel Thienopyranones

- The synthesis and spectral properties of novel thienopyranones, including dimethyl-substituted derivatives, have been explored. These studies provide insight into the unique properties of these compounds (Mcnally et al., 1992).

Synthesis of Fused Heterocycles

- Novel classes of compounds, such as thio- and furan-fused heterocycles, have been synthesized starting from acid derivatives of thieno[3,2-c]pyrans. These compounds show potential in various applications due to their unique structural properties (Ergun et al., 2014).

Electronic Properties and Reactivity

- A study on a novel fused thiophene, including 3,4-dihydro-2H-thieno[3,4-b]pyran, revealed distinct electrochromic behavior, highlighting its potential in electronic applications (Inagi & Fuchigami, 2008).

Anticancer Potential

- Thieno[3,2-c]pyran-4-one based small molecules were synthesized and evaluated as potential anticancer agents, indicating the relevance of these compounds in medicinal chemistry (Nakhi et al., 2012).

Photovoltaic Applications

- Research on donor–acceptor conjugated polymers with thieno[3,2-b]pyran as a unit demonstrated their potential in enhancing the efficiency of solar cells, thus contributing to renewable energy technology (Liang et al., 2015).

properties

IUPAC Name |

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,9H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBDSMJCUWMWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

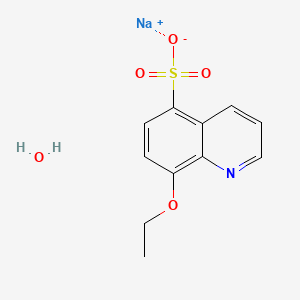

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)

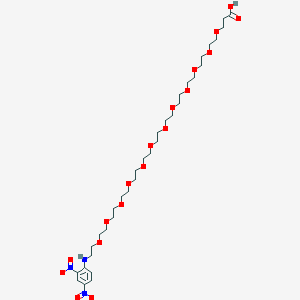

![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)

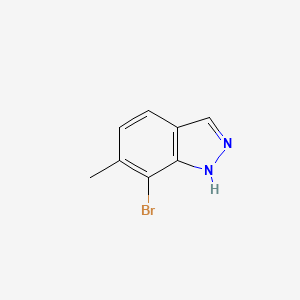

![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)